molecular formula C17H17N3O3 B2921965 ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-09-2

ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2921965
CAS No.: 1160246-09-2
M. Wt: 311.341
InChI Key: GXRXZOGXARNNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The synthesis of this compound emerged from efforts to optimize pyrazolo[3,4-b]pyridine derivatives for pharmacological applications. Early routes involved condensation of 5-aminopyrazoles with β-diketones under refluxing acetic acid, but yields were moderate (55–70%) and reaction times lengthy. Breakthroughs in solvent-free methodologies, as reported by Aggarwal et al., enabled regioselective synthesis of analogous compounds via multicomponent reactions, reducing energy consumption and improving efficiency.

The compound’s specific synthesis was first documented in patent literature circa 2010, with later refinements incorporating hydrazine hydrate to generate hydrazide intermediates. For instance, reacting this compound with hydrazine hydrate in isopropanol yields the corresponding hydrazide, a precursor for Schiff bases and azides. These advances align with trends toward sustainable chemistry, as evidenced by the adoption of solvent-free conditions and atom-economical protocols.

Structural Features and Tautomeric Equilibrium

The compound’s structure (C₁₇H₁₇N₃O₃, MW 311.33) features a bicyclic pyrazolo[3,4-b]pyridine system fused at positions 3 and 4 (Figure 1). Key substituents include:

  • A benzyl group at N1, enhancing lipophilicity and π-π stacking potential.
  • A methyl group at C3, sterically shielding the pyrazole ring.
  • An ethyl ester at C4, offering a site for hydrolysis to carboxylic acids.

Tautomerism : The 6-oxo group participates in keto-enol tautomerism, stabilized by conjugation with the pyridine nitrogen. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal a predominant keto form in solution, as indicated by a carbonyl signal at δ 166–170 ppm in ¹³C spectra. X-ray crystallography of related structures confirms planarity in the pyrazolo-pyridine core, with dihedral angles <10° between rings.

Spectroscopic Validation :

  • IR : A strong absorption at ~1660 cm⁻¹ confirms the carbonyl group.
  • ¹H NMR : Signals at δ 5.05–5.14 ppm (NCH₂ benzyl), δ 2.99–3.09 ppm (NCH₃), and δ 1.20–1.30 ppm (CH₃ of ethyl ester) align with expected substituents.
  • LC-MS : A molecular ion peak at m/z 311.33 ([M+H]⁺) corroborates the molecular formula.

Physical Properties :

Property Value Source
Boiling Point 556.0 ± 50.0 °C
Density 1.3 ± 0.1 g/cm³
Solubility Low in water; soluble in DMSO, DMF

Relevance in Medicinal Chemistry and Heterocyclic Research

Pyrazolo[3,4-b]pyridines are privileged scaffolds in drug discovery due to their mimicry of purine nucleotides and ability to modulate kinase activity. This compound serves as a precursor for hydrazides and hydrazones, which exhibit antidiabetic activity via α-amylase inhibition (IC₅₀ = 9.6–13.9 μM). Docking studies reveal binding to the α-amylase active site, with hydrogen bonds between the carbonyl oxygen and catalytic residues Asp197 and Glu233.

In oncology, pyrazolo[3,4-b]pyridines inhibit tropomyosin receptor kinases (TRKs), drivers of cell proliferation. While the specific compound’s activity remains untested, derivatives with 3-methyl and 4-ester groups show IC₅₀ values of 56 nM against TRKA, underscoring the scaffold’s versatility. Structural analogs also demonstrate selectivity for cancer cells (e.g., Km-12 colon carcinoma) over normal cells (e.g., HUVECs), linked to the benzyl group’s role in enhancing membrane permeability.

Future Directions :

  • Prodrug Development : Hydrolysis of the ethyl ester to a carboxylic acid could improve solubility and bioavailability.
  • Structure-Activity Relationships (SAR) : Modifying the benzyl or methyl groups may optimize target affinity.
  • Computational Modeling : Molecular dynamics simulations could predict binding modes to novel targets like cyclin-dependent kinases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzyl-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-23-17(22)13-9-14(21)18-16-15(13)11(2)19-20(16)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRXZOGXARNNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a molecule with a complex heterocyclic structure featuring a pyrazolo[3,4-b]pyridine core, known for its diverse biological activities. The compound has a molecular formula of C17H17N3O3 and includes functional groups such as an ester and a carbonyl group, which contribute to its chemical reactivity and biological interactions.

Potential Applications

Due to its promising biological profile, this compound has potential applications in several areas:

  • Enzyme Inhibition: Interaction studies have shown that compounds similar to ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine can effectively inhibit various enzymes such as carbonic anhydrases and kinases. These interactions are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
  • Therapeutic Properties: 1H-Pyrazolo[3,4-b]pyridines have been extensively used as a scaffold for synthesizing small molecules with therapeutic properties for treating different diseases . From all the molecules containing a pyrazolo[3,4-b]pyridine core (more than 300,000 reported molecules), 156,660 molecules have been synthesized for therapeutic purposes .
  • Biological activities: Compounds with a pyrazolo[3,4-b]pyridine scaffold have been reported to exhibit a range of biological activities.

Several compounds share structural similarities with ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-methyl-7-oxo-5,6-dihydro-pyrazolo[3,4-c]pyridineMethyl substitution on pyrazoleAntimicrobial
Pyrazolo[4,3-c]pyridine SulfonamidesSulfonamide group additionAnticancer
AsciminibAllosteric inhibitorTargeting BCR-ABL1 tyrosine kinase

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at the 1-, 3-, and 4-positions significantly altering properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Not provided C₁₉H₁₉N₃O₃ 337.37 1-benzyl, 3-methyl, 4-ethyl ester Potential enzyme inhibition, research use
Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1174844-27-9 C₁₃H₁₇N₃O₃ 263.29 1-isopropyl, 3-methyl, 4-ethyl ester Pharmaceutical research (e.g., anticoagulant intermediates)
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1245807-76-4 C₁₉H₁₉N₃O₄ 353.40 1-(4-methoxyphenyl), 3-cyclopropyl High thermal stability, lab scaffold
Apixaban (BMS-562247) 503612-47-3 C₂₅H₂₅N₅O₄ 459.50 1-(4-methoxyphenyl), 7-oxo, 4-carboxamide FDA-approved anticoagulant (Factor Xa inhibitor)
Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (unsubstituted) Not provided C₉H₉N₃O₃ 207.19 No substituents at 1- or 3-positions Baseline for structure-activity studies

Key Findings:

Substituent Effects on Bioactivity: The benzyl group in the target compound enhances lipophilicity compared to the unsubstituted analog (C LogP ~2.5 vs. Apixaban’s 4-carboxamide group and 7-oxo modification confer high selectivity for Factor Xa, a feature absent in the ethyl ester derivatives .

Synthetic Efficiency :

  • The target compound’s synthesis (similar to , Compound 109) achieved 78% yield via reflux in acetic acid, while trifluoromethanesulfonyl derivatives (e.g., Compound 110) showed lower yields (68%) due to steric hindrance .
  • Meglumine-catalyzed multicomponent reactions () offer greener alternatives (90–95% yields) for pyrazolo[3,4-b]pyridines but require optimization for bulkier substituents .

Spectroscopic Characterization :

  • 1H NMR : The benzyl group in the target compound shows distinct aromatic protons at δ 7.00–8.49 ppm, while the 4-methoxyphenyl substituent in CAS 1245807-76-4 exhibits a singlet at δ 3.76 ppm for the methoxy group .
  • HRMS : Discrepancies in mass accuracy (e.g., 3.7 ppm error for the target compound vs. 5.0 ppm for trifluoromethanesulfonyl derivatives) highlight the need for precise analytical validation .

Thermal and Solubility Profiles :

  • Cyclopropyl-substituted derivatives (CAS 1245807-76-4) demonstrate higher melting points (>200°C) due to rigid substituents, whereas the isopropyl analog (CAS 1174844-27-9) is more soluble in polar aprotic solvents (e.g., DMSO) .

Commercial Availability :

  • The isopropyl variant (CAS 1174844-27-9) is priced at $1160/5g, reflecting demand in drug discovery, while the cyclopropyl derivative (CAS 1245807-76-4) is discontinued, emphasizing supply chain challenges for niche compounds .

Research Implications

  • Drug Development : Substituent engineering (e.g., replacing benzyl with 4-methoxyphenyl) could enhance target selectivity, as seen in Apixaban’s clinical success .
  • Material Science : Pyrazolo[3,4-b]pyridines with methoxy groups () exhibit liquid crystalline properties, expanding applications beyond pharmaceuticals .
  • Analytical Gaps: Limited solubility data (e.g., logS values) and in vivo pharmacokinetic profiles warrant further study to optimize bioavailability .

Biological Activity

Ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C15H16N2O3
  • Molecular Weight: 272.30 g/mol
  • CAS Number: 1174844-27-9

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-b]pyridine derivatives. Ethyl 1-benzyl-3-methyl-6-oxo has been evaluated for its COX inhibitory activity, which is crucial in the inflammatory pathway.

Table 1: Anti-inflammatory Activity Comparison

CompoundCOX-2 Inhibition (IC50)Safety Index
Ethyl 1-benzyl...0.034 µM>2000 mg/kg
Celecoxib0.054 µMN/A

The compound demonstrated a significant COX-2 inhibitory effect with an IC50 value comparable to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Activity

Pyrazolo[3,4-b]pyridines have shown promising results in cancer research. Compounds within this class are being investigated for their ability to inhibit tumor cell proliferation.

Case Study:

In a study assessing various pyrazolo derivatives, ethyl 1-benzyl-3-methyl exhibited moderate antiproliferative activity against human tumor cell lines with GI50 values in the nanomolar range. This suggests its potential role as a lead compound in cancer therapy .

Synthesis and Derivatives

The synthesis of ethyl 1-benzyl-3-methyl involves multi-step reactions that typically include the formation of the pyrazole ring followed by functionalization at the benzyl position. The synthetic routes often yield various derivatives that can be screened for enhanced biological activity.

Synthesis Overview:

  • Formation of Pyrazole Ring: Using hydrazine derivatives and appropriate carbonyl compounds.
  • Benzyl Substitution: Introducing benzyl groups through nucleophilic substitution.
  • Carboxylation: Finalizing with carboxylic acid derivatives to enhance solubility and bioavailability.

Safety and Toxicology

Toxicological assessments indicate that ethyl 1-benzyl-3-methyl has a high safety index, with LD50 values exceeding 2000 mg/kg in animal models. This suggests low acute toxicity, making it a candidate for further development in therapeutic applications .

Q & A

Q. What established synthetic routes are available for this compound?

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. Key methods include:

  • Biginelli-like reactions : Cyclocondensation of aldehydes, ethyl acetoacetate, and thioureas in one-pot reactions to form pyrazolo-pyridine cores .
  • Ionic liquid-mediated synthesis : Using [bmim][BF4] to enhance reaction efficiency and yield. For example, aldehydes and ethyl cyanoacetate are condensed in ionic liquids under mild conditions to form intermediates .
  • Ester hydrolysis : Conversion of ethyl ester derivatives to carboxylic acids via saponification with NaOH in MeOH-H₂O, followed by acidification .

Q. How is the crystal structure determined, and what software is used?

X-ray crystallography is the gold standard. The process involves:

  • Data collection : High-resolution diffraction data from single crystals.
  • Refinement : SHELX software (e.g., SHELXL for small-molecule refinement) to resolve structural parameters, with validation via R-factors and electron density maps .
  • Example: A structurally analogous pyrazolo-pyridine derivative was resolved in space group P2₁/c with SHELXL, confirming substituent positioning and hydrogen bonding .

Q. Which spectroscopic techniques are critical for characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify substituents (e.g., benzyl protons at δ 4.5–5.0 ppm, ester carbonyl at ~165 ppm) .
  • IR spectroscopy : Peaks for C=O (1640–1680 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Elemental analysis : EA-1110 instrument to verify C, H, N composition (±0.4% tolerance) .

Q. What purification strategies are effective for this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients to isolate intermediates.
  • Recrystallization : Ethanol or methanol for final product purification, monitored by TLC .
  • Acid-base extraction : For carboxylate derivatives, neutralization with HCl precipitates pure product .

Q. How is purity and elemental composition validated?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Modify benzyl or methyl groups to alter lipophilicity. For example, replacing benzyl with 4-fluorophenyl enhances antimicrobial activity in pyrazolo-pyridines .
  • Ester-to-acid conversion : Hydrolyze the ethyl ester to a carboxylic acid to improve solubility and binding affinity in biological assays .

Q. How are synthetic byproducts minimized or characterized?

  • Green solvents : Ionic liquids like [bmim][BF₄] reduce side reactions and improve yields (e.g., 80–90% in cyclization steps) .
  • LC-MS monitoring : Identify byproducts (e.g., dimerization products) early and adjust reaction stoichiometry or temperature .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate dynamic motion in solution.
  • Polymorph screening : Recrystallize under varied conditions (e.g., solvent mixtures) to isolate stable forms .

Q. What computational methods predict reactivity or binding modes?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism or charge distribution.
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases or antimicrobial enzymes) .

Q. How to scale up synthesis while maintaining efficiency?

  • Flow chemistry : Continuous reactors for cyclization steps to improve heat/mass transfer.
  • Process simulation : Aspen Plus or similar tools to model solvent recovery and optimize energy use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.